molecular formula C19H17FN2O B611801 WB-308 CAS No. 1373764-87-4

WB-308

Cat. No. B611801
M. Wt: 308.35
InChI Key: HLKIUOZYYGXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WB-308 is a inhibitor of the epidermal growth factor receptor (EGFR). It acts by decreasing NSCLC cell proliferation and colony formation and causing G2/M arrest and apoptosis.

Scientific Research Applications

Inhibition of NSCLC Growth

WB-308 has been identified as a novel inhibitor of the epidermal growth factor receptor (EGFR), a therapeutic target in non-small cell lung cancer (NSCLC). Studies have demonstrated that WB-308 can decrease NSCLC cell proliferation and colony formation by inducing G2/M arrest and apoptosis. Additionally, WB-308 has shown effectiveness in inhibiting tumor growth in animal models and has been found to impair the phosphorylation of EGFR, AKT, and ERK1/2 proteins. Notably, WB-308 exhibits less cytotoxicity compared to Gefitinib, suggesting its potential as a novel EGFR-TKI substitute in clinical therapy for NSCLC (Li et al., 2015).

Applications in Solar Astronomy

NASA’s WB-57 High Altitude Research Program provides a deployable, mobile, and stratospheric platform for scientific research, particularly valuable for solar astronomy. This platform's capability to follow the Moon’s shadow and get above most atmospheric air masses enables precise coronal observations during total solar eclipses. The 2017 August 21 eclipse served as a pathfinding mission, utilizing the existing high-speed visible-light and near/midwave infrared imaging suite mounted in the WB-57 nose cone. This mission demonstrated the benefits and technical limitations of this platform for solar and other astronomical observations, providing a foundation for future research and the development of solar astronomy and general astronomical observation techniques (Caspi et al., 2020).

properties

CAS RN

1373764-87-4

Product Name

WB-308

Molecular Formula

C19H17FN2O

Molecular Weight

308.35

IUPAC Name

1-(6-Fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2-phenyl-ethanone

InChI

InChI=1S/C19H17FN2O/c20-14-6-7-17-16(11-14)15-8-9-22(12-18(15)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2

InChI Key

HLKIUOZYYGXOOR-UHFFFAOYSA-N

SMILES

FC1=CC2=C(NC3=C2CCN(C(CC4=CC=CC=C4)=O)C3)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WB-308;  WB 308;  WB308; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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